Cas no 79878-02-7 (1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone)

1-(6-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone is a brominated indole derivative featuring a trifluoroacetyl functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The presence of the bromine substituent enhances its reactivity for further functionalization via cross-coupling reactions, while the electron-withdrawing trifluoroacetyl group facilitates nucleophilic substitution and condensation reactions. Its stable yet reactive structure makes it valuable for constructing complex heterocyclic frameworks. The compound is typically handled under inert conditions due to its sensitivity to moisture and air. Suitable for research-scale applications, it offers precise control in synthetic pathways requiring indole-based scaffolds.
1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone structure
79878-02-7 structure
Product Name:1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone
CAS No:79878-02-7
MF:C10H5BrF3NO
MW:292.052012205124
MDL:MFCD20484640
CID:2952036
PubChem ID:12706370
Update Time:2025-11-02

1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(6-溴-1H-吲哚-3-基)-2,2,2-三氟乙酮
    • 1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone
    • 1-(6-Bromo-3-indolyl)-2,2,2-trifluoroethanone
    • 2,2,2-Trifluoro-1-(6-bromo-1H-indol-3-yl)ethanone
    • SY058832
    • 6-Bromo-1H-indole-3-trifluoromethyl ethanone
    • N11746
    • A914538
    • 1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoro-ethanone
    • 2,2,2-trifluoro-1-(6-bromo-1H-indol-3-yl)-ethanone
    • 1-(6-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one
    • 1-(6-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone (ACI)
    • 6-Bromo-3-trifluoroacetylindole
    • AKOS020008984
    • 79878-02-7
    • SCHEMBL2642973
    • AS-83317
    • MFCD20484640
    • CS-0181568
    • MDL: MFCD20484640
    • Inchi: 1S/C10H5BrF3NO/c11-5-1-2-6-7(4-15-8(6)3-5)9(16)10(12,13)14/h1-4,15H
    • InChI Key: NUILEHCMTCIUPS-UHFFFAOYSA-N
    • SMILES: O=C(C(F)(F)F)C1C2C(=CC(=CC=2)Br)NC=1

Computed Properties

  • Exact Mass: 290.95066g/mol
  • Monoisotopic Mass: 290.95066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 32.9

1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone Pricemore >>

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1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  rt
2.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  6 h, rt
Reference
Sunlight Induced and Alternative Sc(OTf)3 Catalyzed Remote C-H Halogenation of Indoles
Liu, Shanshan ; et al, Chemistry - A European Journal, 2023, 29(36),

Production Method 2

Reaction Conditions
Reference
Reaction of indoles with trifluoroacetic acid
Kost, A. N.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1981, (9), 1233-5

Production Method 3

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  6 h, rt
Reference
Sunlight Induced and Alternative Sc(OTf)3 Catalyzed Remote C-H Halogenation of Indoles
Liu, Shanshan ; et al, Chemistry - A European Journal, 2023, 29(36),

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 30 min, rt; rt → 0 °C
1.2 0 °C; 0 °C → rt; rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Solvents: Dimethylformamide ;  rt
3.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  6 h, rt
Reference
Sunlight Induced and Alternative Sc(OTf)3 Catalyzed Remote C-H Halogenation of Indoles
Liu, Shanshan ; et al, Chemistry - A European Journal, 2023, 29(36),

1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone Raw materials

1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone Preparation Products

Additional information on 1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone

1-(6-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone (CAS 79878-02-7): A Versatile Building Block for Pharmaceutical and Material Science Applications

1-(6-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone (CAS 79878-02-7) is an important heterocyclic compound that has gained significant attention in recent years due to its unique structural features and wide-ranging applications. This bromoindole derivative serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the pharmaceutical industry where indole-based compounds are known for their therapeutic potential.

The molecular structure of 1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone combines the indole scaffold with a trifluoromethyl ketone functional group, creating a versatile building block for drug discovery. The presence of both bromine substitution at the 6-position and the electron-withdrawing trifluoroacetyl group at the 3-position makes this compound particularly valuable for cross-coupling reactions and further derivatization.

Recent studies have highlighted the importance of fluorinated indole derivatives in medicinal chemistry, with particular interest in their potential as kinase inhibitors and antimicrobial agents. The 6-bromo-1H-indole-3-carboxaldehyde precursor and its derivatives like our subject compound are frequently searched in scientific databases, reflecting the growing demand for these specialized pharmaceutical intermediates.

In material science, 1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone has shown promise in the development of organic electronic materials. The indole core provides excellent charge transport properties, while the trifluoromethyl group enhances thermal stability and influences molecular packing - crucial factors for OLED materials and organic semiconductors.

The synthesis of CAS 79878-02-7 typically involves the Friedel-Crafts acylation of 6-bromoindole with trifluoroacetic anhydride, followed by purification through recrystallization. Researchers are particularly interested in optimizing these synthetic protocols to improve yields and reduce environmental impact, aligning with the current focus on green chemistry principles in organic synthesis.

Analytical characterization of 1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone is typically performed using NMR spectroscopy (both 1H and 13C), mass spectrometry, and HPLC purity analysis. The compound generally appears as a pale yellow to white crystalline powder with good stability under standard storage conditions, though it's recommended to store it in a cool, dry place protected from light.

From a commercial perspective, the demand for high-purity 1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone has been steadily increasing, particularly from contract research organizations and pharmaceutical companies engaged in drug discovery programs. Current market trends show growing interest in custom synthesis of such specialized intermediates, with suppliers offering various packaging options from milligram to kilogram quantities.

The safety profile of CAS 79878-02-7 has been well-documented in available material safety data sheets. While not classified as hazardous under standard regulations, proper laboratory precautions should always be followed when handling this chemical, including the use of personal protective equipment and adequate ventilation. Researchers frequently search for information about handling precautions for bromoindole derivatives and stability of trifluoromethyl ketones.

Future research directions for 1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone include exploring its potential in catalyzed coupling reactions, developing more efficient synthetic routes, and investigating new applications in medicinal chemistry and material science. The compound's unique combination of halogen and fluorine substituents makes it particularly valuable for structure-activity relationship studies in drug development.

For researchers working with indole chemistry or fluorinated building blocks, 1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone represents a valuable tool in synthetic organic chemistry. Its commercial availability from multiple specialty chemical suppliers has made it accessible for various research applications, contributing to its growing popularity in both academic and industrial settings.

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